Product packaging for R6G phosphoramidite, 6-isomer(Cat. No.:)

R6G phosphoramidite, 6-isomer

Cat. No.: B14771014
M. Wt: 949.9 g/mol
InChI Key: RKEJFZFXKNKKCI-UHFFFAOYSA-N
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Description

Contextualization of Rhodamine 6G Derivatives in Fluorescent Labeling Technologies

Rhodamine 6G (R6G) is a xanthene dye renowned for its high fluorescence quantum yield and exceptional photostability. wikipedia.orgbroadpharm.com These characteristics make it a robust fluorophore for demanding applications. R6G and its derivatives absorb light in the green region of the visible spectrum and emit in the yellow-orange region, properties that are highly compatible with common laser excitation sources and optical detection systems. lumiprobe.comlunanano.ca

The versatility of R6G is extended through chemical modification, leading to a variety of derivatives tailored for specific bioconjugation strategies. These derivatives include:

NHS esters: For labeling primary amine groups on proteins and modified oligonucleotides.

Azides and Alkynes: For use in "click chemistry" reactions, allowing for highly efficient and specific attachment to biomolecules. lumiprobe.com

Phosphoramidites: The building blocks for direct incorporation of the dye into synthetic oligonucleotides at specific positions. lunanano.ca

R6G-labeled oligonucleotides are pivotal in numerous molecular biology techniques. In qPCR, they are used in hydrolysis probes (e.g., TaqMan probes), where the 5'-nuclease activity of DNA polymerase cleaves the probe, separating the R6G reporter from a quencher and generating a fluorescent signal proportional to the amount of amplified product. lumiprobe.com R6G can also serve as a Förster Resonance Energy Transfer (FRET) acceptor in DNA sequencing and short tandem repeat (STR) analysis. lumiprobe.comlunanano.ca In such systems, the R6G dye absorbs energy from a nearby donor fluorophore when they are in close proximity, and the resulting emission from R6G is detected.

The spectral properties of R6G are often compared to other popular dyes like fluorescein (B123965), HEX, and JOE. Relative to fluorescein, R6G exhibits absorption and emission maxima shifted to longer wavelengths, which can be advantageous in multiplex assays to reduce spectral overlap. lumiprobe.comlunanano.ca Furthermore, in applications such as molecular beacons, R6G, when paired with a suitable quencher like Black Hole Quencher 1 (BHQ1), can provide superior quenching efficiency, leading to lower background fluorescence and improved signal-to-noise ratios in PCR-based assays. lumiprobe.comlunanano.ca

Significance of the 6-Isomer in Oligonucleotide Synthesis Purity and Performance

The synthesis of many rhodamine dyes, including carboxy-derivatives of R6G, often results in a mixture of two structural isomers: the 5-isomer and the 6-isomer. These isomers arise from the two possible positions of the carboxyl group on the benzoic acid portion of the xanthene core. While these isomers may exhibit nearly identical spectral properties in solution, their presence as a mixture in a labeling reagent can have significant downstream consequences for the purity and performance of the labeled oligonucleotides.

The use of an isomerically pure 6-R6G phosphoramidite (B1245037) is critical for several reasons:

Chromatographic and Electrophoretic Homogeneity: Oligonucleotides labeled with a mixture of 5- and 6-isomers will result in two distinct product populations. These two populations can often be separated by high-performance liquid chromatography (HPLC) and capillary electrophoresis, leading to peak broadening or the appearance of split peaks. This complicates the purification and analysis of the final product, making it difficult to obtain a single, well-defined species. For applications requiring high purity, such as therapeutic oligonucleotides or probes for high-resolution melting analysis, this heterogeneity is unacceptable. Studies on other dye-labeled oligonucleotides have shown that even small structural differences can lead to variations in electrophoretic mobility.

Reproducibility and Consistency: The ratio of 5- to 6-isomers can vary between different synthesis batches of the phosphoramidite reagent. This batch-to-batch variability can lead to inconsistent results in downstream applications. By using an isomerically pure reagent, researchers can ensure greater consistency and reproducibility in their experiments.

Structural Uniformity: While the spectral properties may be similar, the different attachment points of the 5- and 6-isomers result in slightly different three-dimensional structures of the labeled oligonucleotide. This can potentially influence the hybridization properties of the oligonucleotide, such as its melting temperature (Tm) and its interaction with enzymes or other binding partners. Although studies on JOE, a dye with similar isomeric forms, have shown no significant difference in qPCR performance between the 5- and 6-isomers when used in probes, the use of a single isomer eliminates any potential for variability arising from structural differences.

The production of isomerically pure 6-R6G phosphoramidite requires careful synthetic strategies and rigorous purification methods. The separation of the 5- and 6-carboxy isomers of rhodamine dyes can be a challenging process, often involving multiple chromatographic steps. The quality of the final phosphoramidite is typically assessed using techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its high isomeric purity, often exceeding 97%.

Data Tables

Table 1: Spectral Properties of R6G Phosphoramidite, 6-Isomer

PropertyValueReference
Excitation Maximum (λex)518 nm lumiprobe.comlunanano.ca
Emission Maximum (λem)542 nm lumiprobe.comlunanano.ca
Molar Extinction Coefficient (ε)116,000 L·mol⁻¹·cm⁻¹ lumiprobe.comlunanano.ca
Fluorescence Quantum Yield (Φ)0.95 lumiprobe.comlunanano.ca

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC46H54F6N5O8P
Molecular Weight949.9 g/mol
Purity (Isomeric)>97%
SolubilityAcetonitrile, Dichloromethane (DCM) lumiprobe.com

Table 3: Common Deprotection Conditions for R6G-labeled Oligonucleotides

ReagentConditionsNotesReference
tert-Butylamine (B42293)/Water (1:3 v/v)55°C, overnightRecommended for deprotection.
Aqueous Ammonia (B1221849)/Methylamine (B109427) (AMA)Not RecommendedCauses complete and irreversible degradation of R6G.
Aqueous AmmoniaNot RecommendedCauses complete and irreversible degradation of R6G.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H54F6N5O8P B14771014 R6G phosphoramidite, 6-isomer

Properties

Molecular Formula

C46H54F6N5O8P

Molecular Weight

949.9 g/mol

IUPAC Name

N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-3',6'-bis[ethyl-(2,2,2-trifluoroacetyl)amino]-2',7'-dimethyl-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C46H54F6N5O8P/c1-9-55(42(60)45(47,48)49)36-25-38-34(22-29(36)7)44(35-23-30(8)37(26-39(35)64-38)56(10-2)43(61)46(50,51)52)33-24-31(16-17-32(33)41(59)65-44)40(58)54-19-13-11-12-14-20-62-66(63-21-15-18-53)57(27(3)4)28(5)6/h16-17,22-28H,9-15,19-21H2,1-8H3,(H,54,58)

InChI Key

RKEJFZFXKNKKCI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC2=C(C=C1C)C3(C4=C(O2)C=C(C(=C4)C)N(CC)C(=O)C(F)(F)F)C5=C(C=CC(=C5)C(=O)NCCCCCCOP(N(C(C)C)C(C)C)OCCC#N)C(=O)O3)C(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of R6g Phosphoramidite, 6 Isomer

Phosphoramidite (B1245037) Synthesis Strategies

The conversion of the Rhodamine 6G dye into a phosphoramidite suitable for automated DNA synthesis is a multi-step process that requires careful control of reactive groups to ensure high yield and purity.

Preparation of the Phosphoramidite Moiety from Rhodamine 6G

The synthesis of R6G phosphoramidite begins with the parent dye, Rhodamine 6G. A common strategy involves the derivatization of the carboxylic acid group present in a carboxy-Rhodamine 6G molecule. While the direct conversion of Rhodamine 6G is less commonly detailed in readily available literature, a well-documented approach involves the use of 6-carboxy-Rhodamine 6G as the starting material.

The synthesis can be outlined in the following key steps:

Protection of Reactive Groups: The secondary aromatic amino groups of the xanthene core are protected to prevent side reactions.

Activation and Amidation: The carboxylic acid is activated, typically with N-hydroxysuccinimide (NHS), and then reacted with a linker molecule containing a primary alcohol, such as 6-aminohexanol. This introduces a hydroxyl group that is necessary for the subsequent phosphitylation step.

Phosphitylation: The terminal hydroxyl group of the linker is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This reaction introduces the phosphoramidite moiety, which is reactive towards the 5'-hydroxyl group of the growing oligonucleotide chain.

A representative reaction scheme starting from 6-carboxy-R6G is depicted below:

StepReactantsReagentsProduct
16-carboxy-Rhodamine 6GTrifluoroacetic anhydride (TFAA), Triethylamine (B128534) (Et3N)N,N'-bis(trifluoroacetyl)-6-carboxy-Rhodamine 6G
2Protected 6-carboxy-R6GN-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), then 6-aminohexanolProtected R6G-linker conjugate
3R6G-linker conjugate2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA)R6G phosphoramidite, 6-isomer

Protection Group Chemistry for Enhanced Synthetic Control and Stability

Protecting groups are essential in phosphoramidite synthesis to prevent unwanted side reactions and ensure that the desired chemical transformations occur with high specificity. lumiprobe.comtwistbioscience.com

Amino Group Protection: The secondary aromatic amines of the rhodamine core are nucleophilic and can react with the phosphitylating agent or undergo other side reactions. To prevent this, they are typically protected with trifluoroacetyl (TFA) groups. researchgate.net These groups are stable under the conditions of phosphitylation and oligonucleotide synthesis but can be readily removed during the final deprotection of the oligonucleotide. The presence of these protecting groups is also crucial to "fix" the lactone ring of the rhodamine, preventing potential self-activation and degradation of the phosphoramidite. researchgate.net

Hydroxyl Group Protection: The phosphoramidite itself contains a reactive P(III) center. To prevent its oxidation and hydrolysis, the synthesis and handling of phosphoramidites are carried out under anhydrous conditions and an inert atmosphere. atdbio.com

Phosphate (B84403) Protection: The phosphoramidite moiety includes a 2-cyanoethyl group protecting the phosphorus center. atdbio.com This group is stable during the coupling reaction but is easily removed by β-elimination during the final basic deprotection of the oligonucleotide. atdbio.com

Chromatographic Purification Techniques for Isomeric Purity

The synthesis of carboxy-rhodamines often results in a mixture of the 5- and 6-isomers. For applications requiring high precision, such as FRET-based assays, the use of an isomerically pure dye is critical. High-performance liquid chromatography (HPLC) is the standard method for separating these isomers.

Method: Reversed-phase HPLC (RP-HPLC) is typically employed for the purification of both the dye precursors and the final phosphoramidite product.

Stationary Phase: A C18 silica-based column is a common choice for the separation of these relatively hydrophobic molecules.

Mobile Phase: A gradient elution system is typically used, often consisting of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297), TEAA) and an organic modifier (e.g., acetonitrile). The gradient is adjusted to achieve optimal separation of the isomers.

Detection: The elution of the compounds is monitored using a UV-Vis detector, typically at the absorption maximum of the rhodamine dye (around 520-530 nm).

The separation of isomers can be challenging due to their similar chemical properties. Optimization of the mobile phase composition, gradient slope, and flow rate is often necessary to achieve baseline separation.

Analytical Characterization of Synthesized Phosphoramidite (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

The identity and purity of the synthesized this compound, are confirmed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the proton environment of the molecule, confirming the presence of the rhodamine core, the linker, and the phosphoramidite moiety.

³¹P NMR: This is a particularly informative technique for phosphoramidites. The phosphorus atom in the phosphoramidite is chiral, leading to the presence of two diastereomers, which typically appear as two distinct signals in the ³¹P NMR spectrum, usually in the range of 140-150 ppm. The absence of signals in the phosphate region (around 0 ppm) confirms the purity of the P(III) species.

¹³C NMR: Can be used to further confirm the carbon skeleton of the molecule. For a protected 6-carboxy-R6G derivative, characteristic signals for the carbonyl carbons, aromatic carbons, and the trifluoromethyl carbons of the protecting groups can be observed. researchgate.net

Mass Spectrometry (MS):

Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the synthesized phosphoramidite, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the elemental composition. The expected molecular ion peak for the this compound would correspond to its chemical formula. For example, a typical R6G phosphoramidite structure might have a formula of C46H54F6N5O8P.

Oligonucleotide Conjugation via Automated Solid-Phase Synthesis

The this compound, is designed for direct use in standard automated solid-phase oligonucleotide synthesizers.

Phosphoramidite Coupling Chemistry and Reaction Conditions in Oligonucleotide Elongation

The incorporation of the R6G phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite synthesis cycle. This cycle consists of four main steps: deblocking, coupling, capping, and oxidation. biotage.com

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleotide on the solid support is removed with a mild acid (e.g., trichloroacetic acid), exposing a free 5'-hydroxyl group. biotage.com

Coupling: The R6G phosphoramidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI). fujifilm.com The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. biotage.com For fluorescent dye phosphoramidites, an extended coupling time is often recommended to ensure high coupling efficiency. A coupling time of 10 minutes is suggested for R6G phosphoramidite. lumiprobe.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutations in subsequent cycles. biotage.com

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution. biotage.com

This cycle is repeated until the desired oligonucleotide sequence is synthesized. The R6G phosphoramidite is typically added in the final coupling step to label the 5'-terminus of the oligonucleotide.

Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. It is crucial to use specific deprotection conditions for R6G-labeled oligonucleotides to avoid degradation of the dye. A solution of tert-butylamine (B42293) in water is recommended, while standard deprotection with aqueous ammonia (B1221849) or AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) should be avoided as it leads to complete and irreversible degradation of the R6G dye. lumiprobe.com

ParameterCondition
Activator 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)
Coupling Time 10 minutes
Deprotection Reagent tert-Butylamine/water (1:3 v/v)
Deprotection Conditions Overnight at 55°C

Optimization of Post-Synthetic Deprotection Protocols for R6G-Labeled Oligonucleotides

The stability of the Rhodamine 6G (R6G) dye moiety during the post-synthetic deprotection of labeled oligonucleotides is a critical consideration for obtaining high-purity products. Standard deprotection reagents commonly used in oligonucleotide synthesis can lead to the degradation of the R6G fluorophore. lumiprobe.com

A study systematically evaluated different deprotection conditions for oligonucleotides labeled with an N-trifluoroacetyl (TFA)-protected carboxyrhodamine 6G phosphoramidite. The researchers found that common deprotection agents like aqueous ammonia and AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) resulted in the complete and irreversible degradation of the R6G dye. lumiprobe.comresearchgate.net

To overcome this limitation, alternative deprotection protocols have been optimized. One successful approach involves the use of a "TAMRA cocktail," which is a milder deprotection solution. researchgate.net Another effective method utilizes a solution of tert-Butylamine in water (1:3 v/v) at 55°C overnight. lumiprobe.com This condition has been shown to effectively remove the protecting groups from the oligonucleotide without degrading the R6G fluorophore.

The choice of deprotection strategy is also influenced by the other components of the oligonucleotide, such as the protecting groups on the nucleobases. biosearchtech.com For instance, the use of UltraMILD monomers with phenoxyacetic anhydride in the capping step allows for even gentler deprotection conditions, such as 0.05 M potassium carbonate in methanol (B129727). glenresearch.com

A comparison of different deprotection methods for an R6G-labeled oligonucleotide is summarized in the table below, based on HPLC analysis. researchgate.net

Table 1: Comparison of Deprotection Protocols for R6G-Labeled Oligonucleotides

Deprotection Reagent Outcome
Aqueous Ammonia Complete degradation of R6G
AMA (Ammonia/Methylamine) Complete degradation of R6G
Sodium Hydroxide (NaOH) Significant degradation of R6G
TAMRA cocktail Successful deprotection with intact R6G

This data highlights the necessity of carefully selecting deprotection conditions to ensure the integrity of the fluorescent label.

Strategies for Site-Specific Fluorescent Labeling at the 5'-Terminus and Internal Positions of Oligonucleotides

This compound, is a key reagent for the site-specific incorporation of the R6G fluorophore into synthetic oligonucleotides. lumiprobe.com The most common strategy for labeling is through the use of phosphoramidite chemistry on an automated DNA synthesizer. biosyn.comnih.gov

5'-Terminus Labeling:

The introduction of R6G at the 5'-terminus is the most straightforward labeling approach. glenresearch.comnih.gov This is achieved by performing the final coupling step of the solid-phase synthesis using the R6G phosphoramidite reagent. nih.gov This method allows for the efficient incorporation of a single fluorophore at the beginning of the oligonucleotide chain.

Internal Labeling:

Internal labeling of oligonucleotides with R6G requires a different strategy. Specialized phosphoramidites that contain a protected hydroxyl group in addition to the phosphoramidite moiety are necessary. aatbio.com This allows the R6G molecule to be incorporated at a specific internal position within the oligonucleotide sequence during the automated synthesis process. Another approach involves the use of a modified nucleoside phosphoramidite, such as a thymidine phosphoramidite with an alkyne and an amine group, which enables dual orthogonal labeling on the nucleobase. rsc.org

Post-synthetic modification is another viable strategy for internal labeling. This involves incorporating a nucleoside with a reactive functional group, such as an amino or thiol group, into the oligonucleotide during synthesis. nih.gov After deprotection, the fluorophore, which has a complementary reactive group (e.g., an NHS ester for an amine), can be conjugated to the oligonucleotide in solution. chemie-brunschwig.ch

The choice of labeling strategy depends on the specific application and the desired position of the fluorophore within the oligonucleotide. Both direct incorporation during synthesis and post-synthetic conjugation offer versatile methods for creating site-specifically labeled probes. researchgate.netspringernature.com

Advanced Bioconjugation Approaches

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Post-Synthetic Oligonucleotide Functionalization

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and highly efficient method for the post-synthetic functionalization of oligonucleotides. researchgate.net This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, a process that is bio-orthogonal, meaning it does not interfere with biological molecules. glenresearch.comnih.gov

In the context of R6G-labeled oligonucleotides, CuAAC provides an alternative to the direct incorporation of the fluorophore during solid-phase synthesis. nih.gov This is particularly advantageous when dealing with sensitive dyes or when multiple functionalities are desired. The process typically involves synthesizing an oligonucleotide bearing a terminal alkyne group. Separately, an azide derivative of R6G is prepared. researchgate.net

The CuAAC reaction is then performed by reacting the alkyne-modified oligonucleotide with the R6G-azide in the presence of a copper(I) catalyst. acs.org The copper(I) is often generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate. nih.govscispace.com The use of a stabilizing ligand can further enhance the reaction efficiency and protect the oligonucleotide from potential copper-induced damage. nih.gov

This method offers several advantages:

High Efficiency and Yield: The CuAAC reaction is known for its high yields and quantitative conversion, even with small excesses of reagents. glenresearch.com

Mild Reaction Conditions: The reaction proceeds under mild, aqueous conditions, which are compatible with the structure of oligonucleotides.

Modularity: It allows for a modular approach where a single alkyne-modified oligonucleotide can be conjugated with a variety of azide-containing molecules, not just fluorescent dyes. researchgate.net

A study demonstrated the successful synthesis of an azide derivative of R6G and its subsequent conjugation to a 5'-alkyne oligonucleotide via CuAAC, yielding a dual-labeled probe with efficacy comparable to one synthesized using the phosphoramidite method. nih.gov

Solid-Phase Conjugation of Oligonucleotides with Diverse Alkyl Azides

Building upon the principles of CuAAC, an efficient method for the solid-phase conjugation of oligonucleotides with various alkyl azides has been developed. nih.gov This on-support approach streamlines the workflow by integrating the conjugation step directly into the automated synthesis cycle. mdpi.com

The general strategy involves synthesizing an oligonucleotide with a terminal alkyne group on the solid support. Following the final synthesis cycle, and while the oligonucleotide is still attached to the support, a solution containing the alkyl azide (such as an R6G-azide), a copper(I) catalyst, and a suitable solvent is introduced to the synthesis column. researchgate.net

One of the key advantages of this on-support method is the ease of purification. After the conjugation reaction, the excess reagents, including the unbound azide and copper catalyst, can be simply washed away from the solid support. chemie-brunschwig.ch This minimizes the potential for background fluorescence from unreacted dye in the final product. researchgate.net

This technique has been successfully automated in an oligonucleotide synthesizer, coupling the conjugation directly with oligonucleotide synthesis and on-column deprotection. researchgate.net This approach is particularly well-suited for the high-throughput synthesis of a wide range of oligonucleotide conjugates, including fluorescently labeled probes. researchgate.net

The versatility of this method allows for the conjugation of not only fluorescent dyes but also other functionalities like biotin, cholesterol, and peptides, provided they are available as azide derivatives. researchgate.netnih.gov This opens up a wide array of possibilities for creating multifunctional oligonucleotide probes for various applications in molecular biology and diagnostics.

Advanced Spectroscopic Characterization and Optical Properties of R6g Phosphoramidite Conjugates

Absorption and Emission Spectral Profiles of R6G Oligonucleotide Conjugates

Rhodamine 6G (R6G) phosphoramidite (B1245037), specifically the pure 6-isomer, is a xanthene dye widely utilized for labeling oligonucleotides. lumiprobe.combroadpharm.comruixibiotech.com Its popularity stems from its strong optical absorption and high fluorescence efficiency. lumiprobe.combroadpharm.comwikipedia.org When conjugated to oligonucleotides, the R6G moiety imparts robust fluorescent properties essential for various biochemical applications, including quantitative PCR (qPCR), DNA sequencing, and fluorescence microscopy. lumiprobe.comwikipedia.orgnih.gov

The spectral characteristics of R6G are defined by a prominent absorption peak in the green region of the visible spectrum and an emission peak in the yellow-orange region. For the unconjugated R6G phosphoramidite (6-isomer), the absorption maximum (λ_abs_) is typically observed at approximately 518 nm, with a high molar extinction coefficient (ε) of around 116,000 L·mol⁻¹·cm⁻¹. lumiprobe.combroadpharm.com The corresponding fluorescence emission maximum (λ_em_) for the phosphoramidite is found at 542 nm. lumiprobe.combroadpharm.com

When R6G is covalently attached to an oligonucleotide, slight shifts in these spectral maxima can occur due to the local chemical environment. For instance, ATTO Rho6G, a closely related rhodamine dye used for oligonucleotide labeling, exhibits an absorption maximum at 535 nm and an emission maximum at 560 nm. biosyn.com The solvent environment also plays a critical role in influencing the spectral profile. Studies on R6G in various organic solvents have shown that the peak emission wavelength can shift. For example, the emission peak is observed at 568 nm in methanol (B129727) and shifts to 579 nm in dimethyl sulfoxide (B87167) (DMSO). nih.govelsevierpure.com Similarly, the concentration of the dye can affect the emission spectrum; in aqueous solutions, increasing R6G concentration can shift the emission from ~550 nm to ~620 nm due to the formation of aggregates. nih.govresearchgate.net These findings underscore the importance of considering the specific conjugation environment and solvent conditions when utilizing R6G-labeled oligonucleotides.

Compound/ConjugateAbsorption Max (λ_abs_) (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Emission Max (λ_em_) (nm)Reference
R6G Phosphoramidite, 6-isomer518116,000542 lumiprobe.combroadpharm.com
Rhodamine 6G (in ethanol)~530116,000~552-590 wikipedia.orgomlc.org
ATTO Rho6G Oligonucleotide Label535115,000560 biosyn.com
Rhodamine 6G-NH₂ (in ethanol)524Not Reported555 nih.gov

Quantitative Analysis of Fluorescence Quantum Yield in Various Solvents and Conjugation Environments

The fluorescence quantum yield (Φ_F_), a measure of a fluorophore's emission efficiency, is a critical parameter for applications requiring high sensitivity. R6G is renowned for its exceptionally high quantum yield. lumiprobe.comwikipedia.org The pure 6-isomer of R6G phosphoramidite boasts a quantum yield of 0.95. lumiprobe.combroadpharm.com This high value is largely retained after conjugation, making it a superior fluorescent label. For example, oligonucleotides labeled with the related ATTO Rho6G dye have a reported quantum yield of 0.90. biosyn.com

The solvent environment significantly impacts the fluorescence quantum yield of R6G. researchgate.net Studies have demonstrated that both the solvent polarity and its ability to form hydrogen bonds can alter the emissive properties of the dye. nih.govnih.gov In a comprehensive study, the absolute quantum yield of R6G was measured in a series of nine different solvents, revealing variations that correlate with solvent properties. researchgate.netnih.gov For instance, in ethanol, the quantum yield is consistently reported to be 0.95. researchgate.netnih.gov A separate investigation into an amine-functionalized R6G derivative (R6G-NH₂) highlighted the dramatic effect of the solvent, with quantum yields of 0.66 in ethanol, 0.41 in water, and a significantly lower 0.11 in dimethylformamide (DMF). nih.gov Generally, the highest fluorescence intensity for R6G is observed in methanol, while the lowest is seen in DMSO. nih.gov The choice of solvent or buffer system is therefore a crucial consideration for optimizing the performance of R6G-labeled oligonucleotides in experimental assays.

Compound/ConjugateSolventFluorescence Quantum Yield (Φ_F_)Reference
This compoundNot Specified0.95 lumiprobe.combroadpharm.com
Rhodamine 6GEthanol0.95 researchgate.netnih.gov
ATTO Rho6G Oligonucleotide LabelNot Specified0.90 biosyn.com
Rhodamine 6G-NH₂Ethanol0.66 nih.gov
Water0.41
DMF0.11

Assessment of Photostability and Environmental Fluorescence Stability (e.g., pH dependence) of R6G Labels

High photostability is a key advantage of R6G, allowing for prolonged or intense excitation without significant signal loss. wikipedia.orgbiosyn.com This property is crucial for applications such as single-molecule spectroscopy and long-term imaging. While R6G is considered highly photostable, extended exposure to high-intensity light can eventually lead to irreversible photobleaching. researchgate.net The stability of the dye can also be influenced by its local environment. For example, embedding R6G molecules within a DNA-TTA matrix has been shown to enhance photostability compared to a polymethyl methacrylate (B99206) (PMMA) matrix. researchgate.net

The fluorescence of the core R6G structure is largely independent of pH. nih.gov However, the dye's sensitivity to pH can be engineered through chemical modification. By functionalizing R6G with an amide group, a pH-dependent "on/off" switching mechanism can be introduced. nih.gov This is based on the acid-mediated transition between a non-fluorescent spirolactam form at higher pH and a highly fluorescent quinone form at lower pH. nih.gov This principle has been used to create a library of R6G-based pH-sensitive probes. nih.gov In another approach, conjugating R6G to a FRET partner like NBD created a probe with pH-sensitive fluorescence, although the initial sensitivity was outside the typical biological range. Incorporating this conjugate into a chitosan-based micelle successfully shifted the pH-sensitive range to 5.5-7.5, demonstrating a method to confer pH sensitivity onto the R6G scaffold for targeted cellular imaging. nih.gov

Temperature is another environmental factor that can affect fluorescence stability. Generally, an increase in temperature leads to a decrease in fluorescence intensity due to enhanced non-radiative decay processes. researchgate.net In aqueous solutions, the effect of temperature on R6G fluorescence can be complex, as temperature changes can also influence the equilibrium between fluorescent monomers and less fluorescent dimer aggregates. researchgate.net

Research Applications in Nucleic Acid Chemistry and Molecular Biology

Design and Development of Fluorescent Oligonucleotide Probes

The simplicity of oligonucleotide synthesis has led to a wide variety of commercially available fluorescent dye and quencher phosphoramidite (B1245037) monomers, covering much of the visible spectrum. researchgate.net R6G phosphoramidite is instrumental in the creation of several types of fluorescent probes designed for specific nucleic acid detection.

Design and Performance Evaluation of TaqMan Probes in Quantitative Polymerase Chain Reaction (qPCR) Assays

R6G phosphoramidite is commonly used for producing TaqMan probes for quantitative PCR (qPCR) applications. lumiprobe.com TaqMan probes are hydrolysis probes that incorporate a fluorophore, such as R6G, on the 5' end and a quencher on the 3' end. nih.goveuropeanpharmaceuticalreview.com The probe is designed to anneal to a specific target sequence between the forward and reverse primers during PCR. nih.gov

In its intact state, the quencher molecule suppresses the fluorescence of the R6G reporter dye through Förster Resonance Energy Transfer (FRET). nih.goveuropeanpharmaceuticalreview.com During the extension phase of PCR, the 5' to 3' exonuclease activity of Taq DNA polymerase cleaves the probe, separating the R6G fluorophore from the quencher. nih.goveuropeanpharmaceuticalreview.com This separation results in an increase in fluorescence signal that is directly proportional to the amount of amplified product. nih.gov

The performance of R6G-labeled TaqMan probes is influenced by its photophysical properties. The high quantum yield of R6G contributes to a strong signal upon probe cleavage, enhancing the sensitivity of the assay. The design of these probes must meet several criteria to ensure efficiency and specificity in qPCR assays. springernature.com

Table 1: Spectral Properties of R6G

PropertyValue
Excitation Maximum518 nm lumiprobe.com
Emission Maximum542 nm lumiprobe.com
Common Quencher PairBHQ1 lumiprobe.com

This table summarizes the key spectral characteristics of the Rhodamine 6G (R6G) fluorophore, which are critical for its application in fluorescent oligonucleotide probes.

Molecular Beacon Architectures and Enhanced Fluorescence Quenching Mechanisms

Molecular beacons are hairpin-shaped oligonucleotide probes with a central loop sequence complementary to the target nucleic acid, and a stem region formed by complementary arm sequences. nih.govnih.gov A fluorophore, like R6G, is attached to one end of the oligonucleotide, and a quencher is attached to the other. nih.gov In the absence of a target, the hairpin structure holds the fluorophore and quencher in close proximity, leading to efficient fluorescence quenching. nih.govnih.gov Upon hybridization of the loop to its target sequence, the beacon undergoes a conformational change that separates the fluorophore and quencher, resulting in a fluorescent signal. nih.govnih.gov

The use of R6G in molecular beacons, particularly in combination with quenchers like Black Hole Quencher 1 (BHQ1), demonstrates stronger quenching compared to other dyes such as HEX and JOE. lumiprobe.com This enhanced quenching mechanism significantly reduces background fluorescence, thereby improving the signal-to-noise ratio of the assay. lumiprobe.comnih.gov This makes R6G-labeled molecular beacons highly sensitive for detecting specific nucleic acids. nih.gov

Application of R6G in Scorpion Probe Design for Real-Time Assays

Scorpion probes are a type of real-time PCR probe that combines the probe and primer in a single molecule. europeanpharmaceuticalreview.com The probe element is a hairpin loop structure containing a fluorophore at the 5' end and a quencher in the stem, held together by a blocker to prevent polymerase extension. europeanpharmaceuticalreview.com This probe is connected to the 5' end of a PCR primer.

During PCR, after the primer is extended, the newly synthesized target sequence becomes tethered to the probe. In the subsequent denaturation and annealing cycle, the specific probe sequence in the loop hybridizes to the target, causing the hairpin to open. This conformational change separates the fluorophore from the quencher, leading to a detectable increase in fluorescence. europeanpharmaceuticalreview.com While specific examples detailing R6G's use in Scorpion probes are not as prevalent in the provided context, its favorable spectral characteristics make it a suitable candidate for the fluorophore in such designs, similar to its application in TaqMan and Molecular Beacon probes for real-time assays. nih.gov

Hybridization Probe Development for Nucleic Acid Detection

Fluorescent hybridization probes are oligonucleotides with an attached fluorescent reporter group designed to bind to a complementary nucleic acid target. nih.gov The fluorescence of the reporter is altered upon hybridization, allowing for the detection of the target sequence. nih.gov R6G phosphoramidite is a valuable reagent for synthesizing such probes due to its bright fluorescence and stability during oligonucleotide synthesis.

The development of R6G-labeled hybridization probes allows for sensitive and specific detection of nucleic acids in various formats. These probes are utilized in a range of applications, including the identification of microorganisms and the detection of single nucleotide polymorphisms (SNPs). nih.gov The ability to directly incorporate R6G into an oligonucleotide sequence via its phosphoramidite form facilitates the straightforward production of custom probes for diverse research needs.

Advanced Nucleic Acid Detection and Quantification Methodologies

R6G phosphoramidite contributes to sophisticated techniques for detecting and quantifying nucleic acids, leveraging its fluorescent properties to study molecular-level interactions.

Fluorescence Resonance Energy Transfer (FRET) Assays for Investigating Molecular Interactions and Conformational Dynamics

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor fluorophore to an acceptor fluorophore without the emission of a photon. nih.govmdpi.com This phenomenon is highly sensitive to the distance between the donor and acceptor, typically in the range of 2-10 nanometers, making it a powerful tool for studying molecular interactions and conformational changes in biomolecules like nucleic acids and proteins. mdpi.com

R6G can be used as a FRET acceptor in such assays. lumiprobe.com By labeling a biomolecule with a suitable donor fluorophore and a second interacting molecule or a different position on the same molecule with R6G, changes in their proximity can be monitored. For instance, the binding of two molecules or a conformational change within a single molecule can bring the donor and R6G acceptor closer, resulting in an increase in FRET efficiency and a corresponding change in the fluorescence emission spectrum. nih.gov This allows for the real-time investigation of dynamic molecular processes. Single-molecule FRET (smFRET) measurements, in particular, can reveal the conformational dynamics of proteins and their interactions with nucleic acids. nih.gov

Real-Time Polymerase Chain Reaction (qPCR) and Reverse Transcription PCR (RT-qPCR) for Nucleic Acid Amplification and Quantification

R6G phosphoramidite is instrumental in the synthesis of fluorescently labeled probes and primers essential for qPCR and RT-qPCR, techniques that allow for the real-time monitoring and quantification of nucleic acid amplification.

Detailed Research Findings:

Oligonucleotides labeled with R6G are commonly used in the creation of TaqMan® probes, which are hydrolysis probes that generate a fluorescent signal upon cleavage by Taq polymerase during PCR amplification. lumiprobe.comlumiprobe.com The fluorescence of R6G is quenched in the intact probe and is released upon hybridization and subsequent enzymatic cleavage, allowing for the direct correlation of fluorescence intensity with the amount of amplified product.

A significant advantage of R6G is its performance in molecular beacon probes, particularly when paired with quenchers like Black Hole Quencher 1 (BHQ1). lumiprobe.comlumiprobe.com Research has demonstrated that the R6G-BHQ1 pair exhibits more efficient quenching compared to other common dyes like HEX and JOE, leading to a substantial reduction in background fluorescence. lumiprobe.comlumiprobe.com This lower background results in an improved signal-to-noise ratio, enhancing the sensitivity and accuracy of nucleic acid quantification.

Furthermore, innovative probe designs, such as homo Yin-Yang DNA probes dually labeled with R6G, have been developed for detecting low-copy viral RNA, like that of HIV, via RT-qPCR. researchgate.net These probes have shown improved sensitivity in detecting minute quantities of target nucleic acids. researchgate.net

Table 1: Comparison of R6G with other common dyes in qPCR probes

Feature R6G HEX JOE
Quenching Efficiency with BHQ1 Higher Lower Lower
Background Fluorescence Lower Higher Higher

| Signal-to-Noise Ratio | Higher | Lower | Lower |

Applications in DNA Sequencing Technologies and Fragment Analysis

The unique spectral properties of R6G make it a valuable tool in DNA sequencing and fragment analysis, where the detection of multiple, uniquely labeled DNA fragments is required.

Detailed Research Findings:

In the context of DNA sequencing, R6G phosphoramidite is utilized to label primers or terminators. It can function as an efficient acceptor dye in Förster Resonance Energy Transfer (FRET) pairs. lumiprobe.comlumiprobe.com This property is harnessed in certain sequencing methodologies where the energy transfer between a donor and an acceptor dye is used to signal the incorporation of a specific nucleotide. The 6-isomer of carboxyrhodamine 6G (CR 6G), a derivative, has been noted for its superior spectroscopic and electrophoretic properties compared to the JOE dye, which is also used in automated DNA sequencing. thermofisher.com

Utility in Short Tandem Repeat (STR) Analysis for Genetic Profiling

STR analysis is a cornerstone of forensic science and genetic profiling, relying on the amplification and detection of specific short, repeated DNA sequences. R6G phosphoramidite plays a crucial role in the fluorescent labeling of primers used in this technique.

Detailed Research Findings:

In STR analysis, multiple STR loci are co-amplified in a single multiplex PCR reaction. To differentiate the amplicons from different loci, primers are labeled with distinct fluorescent dyes. R6G serves as one of these dyes, often as a component of a multi-dye set. Its function as a FRET acceptor is also applicable in this context, allowing for more sophisticated detection strategies. lumiprobe.comlumiprobe.com The incorporation of R6G-labeled primers enables the resulting PCR products to be detected and sized accurately using capillary electrophoresis, where the fluorescent signature of R6G distinguishes them from fragments labeled with other dyes.

In Situ Hybridization Techniques for Cellular and Tissue Imaging

Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing the location of specific DNA or RNA sequences within cells and tissues. Oligonucleotides labeled with fluorescent dyes are used as probes that bind to their complementary targets.

Detailed Research Findings:

Rhodamine dyes, including R6G, are frequently employed for labeling oligonucleotide probes used in FISH. researchgate.net These labeled probes allow for the direct visualization of genetic material within its cellular context. The choice of fluorophore is critical, and R6G's bright and stable fluorescence makes it a suitable candidate for such applications. The ability to label oligonucleotides with R6G phosphoramidite facilitates the synthesis of custom probes for detecting specific genes or RNA transcripts, aiding in the study of gene expression, chromosome organization, and the diagnosis of genetic abnormalities. biomers.net

Multiplex Detection Strategies Utilizing Distinct Spectral Properties of R6G

The ability to detect multiple targets simultaneously, known as multiplexing, is highly desirable in many molecular biology assays. The distinct spectral characteristics of R6G make it a valuable component in such strategies.

Detailed Research Findings:

R6G possesses a high fluorescence quantum yield and a large molar extinction coefficient. lumiprobe.comlumiprobe.combroadpharm.com Its absorption and emission maxima are shifted to longer wavelengths compared to fluorescein (B123965), which allows for its spectral separation from other commonly used dyes. lumiprobe.comlumiprobe.combroadpharm.com This spectral distinction is fundamental for multiplex assays, where the signals from different fluorophores must be resolved.

Rhodamine dyes, in general, offer a wide range of absorption and emission wavelengths, enabling multi-channel detection. R6G is often used in combination with other dyes like FAM, HEX, and ROX in multiplex qPCR and fragment analysis. The key to successful multiplexing is minimizing the spectral overlap, or "crosstalk," between the different dyes. The relatively narrow emission peak of R6G contributes to its suitability for these applications. researchgate.net

Table 2: Spectral Properties of R6G

Property Value
Excitation Maximum (λex) ~518 - 525 nm lumiprobe.combroadpharm.comaatbio.com
Emission Maximum (λem) ~542 - 548 nm lumiprobe.combroadpharm.comaatbio.com
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹ broadpharm.com

| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.95 broadpharm.combiosyn.com |

High-Resolution Imaging and Single-Molecule Detection Techniques

The exceptional photophysical properties of R6G have led to its adoption in cutting-edge imaging techniques that push the boundaries of spatial and temporal resolution.

Integration into Advanced Microscopy Applications

R6G is a versatile fluorophore that has been integrated into various advanced microscopy techniques for cellular and molecular imaging.

Detailed Research Findings:

Rhodamine 6G is utilized in fluorescence microscopy to visualize cellular components and processes. nih.gov For instance, it has been used to stain the cytoplasm in multiphoton microscopy to study epithelial dynamics in real-time. mdpi.com Its application extends to the staining and visualization of polymers containing phosphorylcholine groups, allowing for the assessment of coating uniformity and morphology on medical devices. nih.govresearchgate.net

In the realm of single-molecule detection, the high fluorescence output and photostability of R6G are critical. Studies have demonstrated the ability to count individual R6G molecules embedded in nanoparticles using optical single-particle microscopy. nih.gov Furthermore, R6G has been employed in single-molecule surface-enhanced Raman scattering (SERS) studies, where its vibrational signature is massively amplified when adsorbed onto metallic nanostructures, enabling detection at the single-molecule level. columbia.edu The inhomogeneous distribution of R6G within cells has also been visualized using 3D fluorescence imaging. nih.gov These advanced applications highlight the importance of R6G in probing biological systems with unprecedented detail.

Single-Molecule Fluorescence Spectroscopy (e.g., Fluorescence Correlation Spectroscopy, FCS)

Rhodamine 6G (R6G), incorporated into oligonucleotides via R6G phosphoramidite, 6-isomer, is a valuable tool for single-molecule fluorescence spectroscopy (SMFS) and related techniques like fluorescence correlation spectroscopy (FCS). These methods analyze fluorescence fluctuations from a microscopic observation volume to provide insights into molecular concentration, mobility, and interaction dynamics at the single-molecule level. The exceptional photophysical properties of R6G—including its high photostability, high fluorescence quantum yield (approximately 0.95), and strong molar extinction coefficient—make it an ideal fluorophore for these sensitive applications wikipedia.orgresearchgate.netlumiprobe.com.

In the context of nucleic acid chemistry, oligonucleotides are labeled with R6G to serve as probes for studying intricate biological processes. FCS, for instance, measures the diffusion time of these fluorescently labeled molecules as they move through a tiny, focused laser beam. By analyzing the autocorrelation of the fluorescence intensity fluctuations, researchers can determine the diffusion coefficient, which is related to the size and shape of the molecule. fluorescencecorrelation.comresearchgate.net This allows for the precise characterization of nucleic acid conformational changes, binding events, and environmental dynamics. acs.org

A key area of research involves monitoring the interaction between R6G-labeled DNA or RNA and other molecules, such as proteins or complementary nucleic acid strands. When a labeled oligonucleotide binds to a larger target molecule, the diffusion time slows significantly, a change that is readily detectable by FCS. researchgate.net This principle is used to study the kinetics and thermodynamics of DNA hybridization, protein-DNA interactions, and the assembly of nucleic acid-based nanostructures.

Multiparameter fluorescence detection (MFD) experiments on R6G terminally attached to a DNA duplex have revealed that the dye can exist in multiple conformational states. acs.orgacs.org These states are characterized by distinct fluorescence lifetimes and intensities, which arise from interactions between the R6G dye and neighboring nucleobases, particularly guanine (B1146940). acs.org Guanine can quench the fluorescence of R6G through an electron transfer process, and the efficiency of this quenching is highly dependent on the precise location and orientation of the dye relative to the DNA helix. acs.org Sub-ensemble fluorescence autocorrelation analysis has shown that the interactions between the dye and the DNA are highly dynamic, occurring on timescales from nanoseconds to milliseconds. acs.orgacs.org

The data gathered from these single-molecule techniques provide a detailed picture of the structural and dynamical heterogeneity of labeled biomolecules. acs.org For example, studies combining SMFS and Nuclear Magnetic Resonance (NMR) spectroscopy have elucidated the specific geometric structures of the R6G-DNA complex, assigning different populations observed in fluorescence experiments to distinct physical conformations. acs.orgacs.org

TechniqueSystem StudiedKey FindingQuantitative DataReference
Multiparameter Fluorescence Detection (MFD) & NMRR6G at 5'-end of a 20 bp DNA duplexRevealed three heterogeneous environments for the dye due to guanine-dye interactions, affecting fluorescence lifetime.Fluorescence quantum yield reduced from 0.95 (free dye) to 0.15 (DNA-bound). acs.org acs.orgacs.org
Fluorescence Correlation Spectroscopy (FCS)Free R6G dye vs. R6G-labeled oligonucleotideDemonstrated the ability to distinguish between the small, free dye and the larger, slower-diffusing oligonucleotide based on correlation times.Correlation time (τD) for free R6G is significantly shorter than for the R6G-oligonucleotide conjugate. researchgate.net researchgate.net
FCS Viscosity TitrationR6G in solutions of varying viscosityShowed a linear relationship between the diffusion time (τD) and solvent viscosity, a key calibration for FCS measurements.τD increased linearly over a viscosity range of 1.15 - 20 cP. fluorescencecorrelation.com fluorescencecorrelation.com
Sub-ensemble Fluorescence AutocorrelationR6G-labeled DNA duplexCharacterized the dynamic nature of dye-DNA interactions, with conformational changes occurring from nano- to milliseconds.Mean rotational correlation time of ~2 ns for the dye in its predominant conformations. acs.org acs.org

Mechanistic Insights into R6g Phosphoramidite Conjugate Performance

Elucidation of Intramolecular and Intermolecular Interactions Influencing Fluorescence Properties of Conjugates

The fluorescence output of an R6G molecule, once conjugated to a biomolecule like an oligonucleotide, is governed by its local environment, which is shaped by both intramolecular and intermolecular forces.

Intramolecularly, the conjugate can adopt folded conformations where the R6G moiety comes into close proximity with other parts of the molecule. nih.gov This folding is often driven by non-covalent forces such as stacking attractions between the planar aromatic structure of R6G and nucleobases within an oligonucleotide chain. nih.gov Such interactions can lead to intramolecular quenching, diminishing the fluorescence signal. nih.gov The specific conformation and the extent of this self-quenching are sensitive to factors like the flexibility of the linker attaching the dye and the sequence of the oligonucleotide itself. nih.govacs.org Furthermore, intramolecular charge transfer (ICT) processes within the R6G dye can be influenced by its conjugation and the surrounding solvent, affecting both absorption and emission spectra. researchgate.net

The balance between these intramolecular and intermolecular interactions ultimately dictates the photophysical behavior and functional performance of the R6G conjugate.

Detailed Analysis of Quenching Mechanisms in Dual-Labeled Probes, Including Homo Dimer Exciton Formation

In dual-labeled probes, where R6G (the fluorophore or reporter) is paired with a quencher molecule, the suppression of fluorescence in the "off" state is paramount for achieving a high signal-to-background ratio. researchgate.net This quenching is not mediated by a single mechanism but rather a combination of processes, primarily Förster Resonance Energy Transfer (FRET) and static (or contact) quenching. biosearchtech.combiosearchtech.com

Förster Resonance Energy Transfer (FRET) is a through-space energy transfer mechanism that does not require physical contact. biosearchtech.com Its efficiency is highly dependent on the distance between the donor (R6G) and acceptor (quencher) and the degree of spectral overlap between the emission spectrum of the R6G and the absorption spectrum of the quencher. biosearchtech.com

Static Quenching involves the formation of a stable, non-fluorescent ground-state complex, often referred to as an intramolecular dimer, between the fluorophore and the quencher. biosearchtech.comnih.gov This physical interaction, driven by forces such as hydrophobic and stacking interactions, effectively creates a new chemical species with its own unique absorption spectrum. biosearchtech.comnih.gov Research has shown that static quenching can be a dominant mechanism, sometimes even more efficient than FRET, in dual-labeled probes. nih.govresearchgate.net For example, in probes using Black Hole Quencher (BHQ) dyes, the planar, hydrophobic nature of both the R6G and BHQ molecules promotes the formation of these intramolecular dimers. biosearchtech.com

Homo-dimer formation , a specific type of static quenching, can also occur where two R6G molecules interact to form a non-fluorescent or weakly fluorescent excitonic dimer. nih.gov This is particularly relevant at higher concentrations where the likelihood of intermolecular interactions increases. purdue.edu The decrease in fluorescence quantum yield at high R6G concentrations is often attributed to this dimerization, where energy is transferred from an excited monomer to a non-fluorescent dimer. purdue.edu

Table 1: Comparison of Quenching Mechanisms in Dual-Labeled Probes

Feature Förster Resonance Energy Transfer (FRET) Static (Contact) Quenching
Mechanism Through-space energy transfer Formation of a ground-state complex (intramolecular dimer) biosearchtech.comnih.gov
Proximity Requirement Close proximity (approx. 10-100 Å) biosearchtech.com Direct physical contact/stacking biosearchtech.com
Governing Factors Spectral overlap, distance, dye orientation biosearchtech.com Affinity/binding of fluorophore and quencher biosearchtech.com
Effect on Fluorophore Lifetime of excited state is shortened Absorption spectrum of the complex is altered nih.gov
Example in R6G Probes Energy transfer to a quencher like a BHQ dye lumiprobe.com Formation of an R6G-BHQ intramolecular dimer biosearchtech.comnih.gov

Investigation of Linker Chemistry and its Impact on Probe Spectroscopic Characteristics and Functional Efficacy

The oligonucleotide itself acts as a flexible tether, and the efficiency of quenching in dual-labeled probes is critically dependent on the distance between the reporter and quencher, which is controlled by this linker system. biosearchtech.com Studies on other fluorescent dyes attached to DNA have demonstrated that geometric constraint factors, including the linker length and the resulting orientation of the dye, significantly influence the dye's fluorescence properties. acs.org

A short or rigid linker can restrict the movement of the R6G dye, holding it in a specific orientation relative to the DNA helix. This can lead to more consistent and predictable interactions with neighboring nucleobases or a quencher. Conversely, a long, flexible linker allows the dye greater conformational freedom, potentially leading to more efficient contact quenching through the formation of an intramolecular dimer but also possibly allowing the dye to adopt conformations that are less efficiently quenched. acs.orgbiosearchtech.com The choice of linker chemistry is therefore a critical design parameter for optimizing probe performance, balancing the need for efficient quenching in the "off" state with bright fluorescence in the "on" state.

Effects of Proximal Nucleobases (e.g., dG residues) on R6G Fluorescence and Quantum Yield

The fluorescence of R6G is highly sensitive to its immediate molecular environment, and adjacent nucleobases in an oligonucleotide conjugate can act as potent modulators of its photophysical properties. Guanine (B1146940), in particular, has been identified as a strong quencher of R6G fluorescence.

Detailed spectroscopic studies have revealed that when R6G is terminally attached to a DNA duplex, its fluorescence quantum yield can be dramatically reduced. acs.org Research has shown a decrease from 0.95 for the free dye in solution to as low as 0.15 for an R6G-dsDNA conjugate. acs.org This significant quenching effect is attributed to a specific interaction with a neighboring guanine (dG) residue. acs.org The proposed mechanism is a proton-coupled electron transfer (PET) process, where the guanine base acts as an electron donor, effectively quenching the excited state of the R6G molecule. acs.org

Table 2: Effect of Guanine Proximity on R6G Fluorescence Quantum Yield

Compound/State Reported Fluorescence Quantum Yield (Φ) Primary Influencing Factor Source
Free Rhodamine 6G (in ethanol) 0.95 Solvent environment acs.orgnih.gov
R6G attached to dsDNA (proximal to Guanine) 0.15 Quenching via proton-coupled electron transfer with Guanine acs.org

Comparative Analyses and Performance Benchmarking in Fluorescent Labeling

Comparative Studies with Other Xanthene Dyes and Cyanine Dyes

R6G's spectral characteristics, including its high fluorescence quantum yield and molar extinction coefficient, position it as a strong candidate for various fluorescent labeling applications. lumiprobe.comomlc.org A comparative analysis with other dyes is essential for understanding its relative advantages and limitations. The primary competitors include other xanthene dyes like Fluorescein (B123965) (FAM), Hexachlorofluorescein (HEX), Dichlorodimethoxyfluorescein (JOE), Tetramethylrhodamine (TAMRA), and Carboxy-X-rhodamine (ROX), as well as the structurally distinct Cyanine dyes, such as Cy5.

R6G occupies a distinct spectral niche compared to fluorescein-based dyes. Its absorption and emission maxima are shifted to longer wavelengths than FAM, placing it between the green and yellow-orange regions of the spectrum. lumiprobe.com This spectral separation is crucial for multiplexing applications, where multiple fluorophores are used simultaneously. gene-quantification.net For instance, in qPCR and DNA fragment analysis, R6G is often used in combination with other dyes to detect different targets in a single reaction. thermofisher.comeurogentec.com

Compared to other rhodamine derivatives like TAMRA and ROX, R6G exhibits a high quantum yield, often measured at 0.95 in ethanol, which is comparable to or higher than many other dyes used in similar applications. omlc.orgnih.gov This high quantum efficiency translates to brighter signals. In contrast, dyes like TAMRA have been noted for weaker fluorescence. gene-quantification.net

Cyanine dyes, such as Cy5, operate in the far-red region of the spectrum, offering a different spectral window that minimizes background fluorescence from biological samples. nih.gov While Cy5 has a very high molar extinction coefficient, R6G's performance in the visible spectrum remains highly competitive due to its brightness and photostability. nih.govnih.govacs.org

Below is a data table comparing the key spectral properties of R6G with other commonly used fluorescent dyes.

Table 1: Comparative Spectral Properties of Common Fluorescent Dyes

DyeFamilyExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
R6G (6-isomer)Xanthene (Rhodamine)525-530 sigmaaldrich.comsigmaaldrich.com542-551 lumiprobe.comsigmaaldrich.com~116,000 omlc.orgnih.gov~0.95 omlc.orgnih.govnih.gov
FAM (Fluorescein)Xanthene (Fluorescein)~495~520~83,000~0.93 nih.gov
HEX (Hexachlorofluorescein)Xanthene (Fluorescein)~535~556~90,000N/A
JOE (Dichlorodimethoxyfluorescein)Xanthene (Fluorescein)~520~548~75,000N/A
TAMRA (Tetramethylrhodamine)Xanthene (Rhodamine)~555~575 bio-rad.com~91,000N/A
ROX (Carboxy-X-rhodamine)Xanthene (Rhodamine)~575~602 bio-rad.com~82,000N/A
Cy5 (Cyanine)Cyanine~649~670 bio-rad.com~250,000 nih.gov~0.27

Performance Advantages in Terms of Sensitivity and Signal-to-Noise Ratio in Specific Biochemical Assays

The performance of a fluorescent label in a biochemical assay is critically dependent on its ability to produce a strong, discernible signal over background noise. nih.govnih.gov R6G demonstrates significant advantages in this regard, particularly in applications like qPCR and genotyping, owing to its inherent brightness and efficient quenching capabilities.

Furthermore, in assays utilizing fluorescence quenching, such as TaqMan probes in qPCR, the choice of dye-quencher pair is paramount. R6G, when paired with a suitable dark quencher like Black Hole Quencher 1 (BHQ1), exhibits highly efficient quenching. lumiprobe.com This results in significantly reduced background fluorescence from intact probes, leading to a superior signal-to-noise ratio when the probe is cleaved during amplification. lumiprobe.com Studies have shown that the R6G-BHQ1 combination can lead to stronger quenching and lower background than probes made with HEX or JOE dyes. lumiprobe.com

In single-molecule studies, the photostability of the fluorophore is a limiting factor. R6G has been shown to be more resistant to photobleaching than fluorescein. optica.org Research has also demonstrated that its photostability can be further enhanced, for example, by confinement in treated polydimethylsiloxane (B3030410) (PDMS) wells, which increases the survival time of individual R6G molecules before photobleaching occurs. nih.govacs.org This enhanced stability allows for longer observation times and more robust data collection in sensitive applications.

The following table summarizes research findings on R6G's performance advantages.

Table 2: Research Findings on R6G Performance Advantages

Assay/ApplicationPerformance MetricFindingReference
Quantitative PCR (TaqMan Probes)Background Fluorescence/QuenchingWhen used with BHQ1 quencher, R6G shows stronger quenching in molecular beacon probes compared to HEX and JOE, significantly reducing background fluorescence. lumiprobe.com
Genotyping by Capillary ElectrophoresisResolution and Signal ClarityElectropherograms from R6G-labeled dNTPs were free from interfering peaks observed with another dye (R110), making the R6G-based procedure preferable for genotype analysis. nih.gov
Single-Molecule StudiesPhotostabilityR6G is more resistant to photobleaching than fluorescein. Its photostability can be significantly enhanced by confinement in treated PDMS wells. nih.govacs.orgoptica.org
General FluorescenceQuantum YieldR6G exhibits a high absolute fluorescence quantum yield (e.g., 0.95 in ethanol), contributing to brighter signals. nih.gov

Evaluation of Electrophoretic Mobility and Resolution of R6G-Labeled Oligonucleotides in Gel-Based Separations

In separation techniques like capillary and gel electrophoresis, the fluorescent label can alter the electrophoretic mobility of the DNA fragment to which it is attached. This alteration, known as a "mobility shift," can affect the resolution and accuracy of sizing, which is critical for applications like DNA sequencing and fragment analysis (e.g., short tandem repeat, STR, analysis). thermofisher.comnih.govnih.gov

The separation of DNA in these systems occurs in a sieving matrix, such as linear polyacrylamide, where fragments are sorted based on size. umich.eduosti.gov The introduction of a dye molecule adds both charge and mass, potentially perturbing the size-based separation.

Studies investigating the effect of R6G labeling on DNA mobility have shown it to be a reliable choice for high-resolution analysis. In a comparative study for genotyping using capillary electrophoresis, DNA fragments labeled with R6G were analyzed. The results indicated that the number and mobility of allele-specific DNA fragments were consistent and the electropherograms were free from interfering peaks that were observed with another dye, R110. nih.gov This suggests that R6G introduces a predictable and non-disruptive mobility shift, allowing for clear resolution of alleles. nih.gov

The ability to achieve single-base resolution is a hallmark of capillary electrophoresis for DNA sequencing. nih.govosti.gov The choice of fluorescent dyes is integral to the success of automated sequencing, where each of the four terminating dideoxynucleotides is labeled with a different colored dye. nih.gov While early methods faced challenges with dye effects causing unequal peak heights, the development of new dye chemistries and modified polymerases has largely overcome these issues. nih.gov R6G's inclusion in the palette of dyes for such applications underscores its compatibility with high-resolution electrophoretic systems. thermofisher.com The consistent mobility it imparts on labeled oligonucleotides is crucial for the accurate base-calling performed by sequencing software.

Quality Control and Analytical Methodologies for R6g Phosphoramidite in Research Settings

Advanced Analytical Techniques for Comprehensive Purity Assessment of R6G Phosphoramidite (B1245037) (e.g., High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of phosphoramidites. waters.com Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the main compound from any impurities. usp.org Due to the chiral phosphorus (III) center in the phosphoramidite structure, the compound exists as a mixture of two diastereomers, which are often resolved as two distinct peaks in the chromatogram. usp.orgchromatographytoday.com For purity assessment, the areas of these two peaks are summed and reported as the total purity of the phosphoramidite. usp.org

A typical RP-HPLC method for phosphoramidite analysis uses a C18 column with a gradient elution system. usp.org The mobile phases often consist of an aqueous buffer, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), and an organic solvent like acetonitrile. usp.org The high hydrophobicity of the dimethoxytrityl (DMT) protecting group allows for strong retention on the C18 stationary phase, enabling effective separation. chromatographytoday.com Impurities that might be detected include the corresponding phosphonate (B1237965) or H-phosphonate, which are oxidation or hydrolysis products, respectively, as well as any unreacted starting materials or by-products from the synthesis of the phosphoramidite itself. waters.comusp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation and purity evaluation of R6G phosphoramidite. Both ¹H NMR and ³¹P NMR are utilized to provide orthogonal information. lunanano.causp.org

¹H NMR: Proton NMR is used primarily for structural identification. It confirms the presence of key structural motifs, such as the DMT protecting group, the sugar moiety, the rhodamine dye structure, and the diisopropylamino and cyanoethyl groups of the phosphoramidite moiety. usp.orgmagritek.com The integration of signals in the ¹H NMR spectrum can also provide a quantitative measure of purity when compared against a known internal standard.

³¹P NMR: Phosphorus-31 NMR is particularly powerful for assessing phosphoramidite quality because it directly probes the phosphorus center. usp.org The ³¹P NMR spectrum of a phosphoramidite typically shows two distinct signals for the two diastereomers, resonating in the characteristic region of 140-155 ppm. magritek.com The absence of significant signals in other regions, particularly the region corresponding to P(V) species (around 0-20 ppm), confirms that the phosphoramidite has not undergone significant oxidation to the phosphate (B84403) triester. usp.org This technique is highly sensitive for detecting phosphorus-containing impurities, which are critical to control for efficient oligonucleotide synthesis. usp.orgmagritek.com

Mass Spectrometry (MS)

Mass spectrometry is employed for the unambiguous identification of R6G phosphoramidite and the characterization of impurities. It is often coupled with liquid chromatography (LC-MS). waters.comusp.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments. researchgate.net

For R6G phosphoramidite, 6-isomer (C₄₆H₅₄F₆N₅O₈P), the expected molecular weight is approximately 949.9 g/mol . broadpharm.com LC-MS analysis confirms the mass of the main peak, and the identity of impurity peaks can often be deduced from their mass-to-charge ratios. waters.comlcms.cz Tandem mass spectrometry (MS/MS) can be used to further investigate the structure by inducing fragmentation of the parent ion. researchgate.net The fragmentation pattern of the rhodamine 6G core can be complex, but it provides a detailed fingerprint for structural confirmation. researchgate.net Differentiating the 6-isomer from other potential isomers can be challenging, but advanced MS techniques like ion mobility spectrometry or specific fragmentation pathways might offer routes for distinction. lcms.cz

Interactive Table 1: Summary of Analytical Techniques for this compound

Technique Purpose Key Parameters & Observations Typical Acceptance Criteria
RP-HPLC Purity assessment, Isomer separationC18 column; Acetonitrile/TEAA gradient; UV detection. usp.org Shows two main peaks for diastereomers. usp.org>95% total purity. lumiprobe.comlunanano.ca
¹H NMR Structural confirmationAnalysis of DMT, sugar, base, and phosphoramidite moiety signals. magritek.comConsistent with proposed structure.
³¹P NMR Purity (P(III) vs. P(V)), IdentificationSignals for two diastereomers around 140-155 ppm. magritek.com Low levels of P(V) impurities (<1%). usp.org>98% P(III) content. usp.org
LC-MS Identification, Impurity analysisConfirms molecular weight of parent ion. broadpharm.com Identifies oxidized or hydrolyzed species. waters.comMass confirmation within 1 amu. lcms.cz

Standardization of Raw Material Testing for Phosphoramidites in High-Throughput Oligonucleotide Synthesis

The move towards high-throughput oligonucleotide synthesis for applications in genomics and therapeutics has intensified the need for robust and standardized quality control of raw materials. nih.govbiosearchtech.com The quality of each phosphoramidite used in an automated synthesizer directly impacts the yield and purity of the final oligonucleotide product, as any impurities are propagated throughout the synthesis process. waters.comlcms.cz

Standardization of raw material testing aims to ensure consistency, reliability, and comparability of phosphoramidites sourced from different vendors or batches. usp.org A key aspect of this is the development of platform analytical methods—a single, robust method that can be used to assess the identity and purity of various phosphoramidites. waters.com For instance, a standardized LC-UV-MS method can be implemented for routine quality control, providing both mass confirmation for identity and UV-based quantification for purity. lcms.cz

The establishment of official reference standards, such as those developed by the United States Pharmacopeia (USP) for DNA phosphoramidites, is a critical step in standardization. usp.org These highly characterized materials allow manufacturers and researchers to:

Validate their in-house analytical methods.

Perform system suitability tests to ensure their analytical equipment is performing correctly.

Have a reliable benchmark for comparing the quality of different raw material lots. usp.org

For high-throughput synthesis, where thousands of oligonucleotides may be produced in parallel, the risk associated with poor-quality reagents is magnified. nih.gov Therefore, a stringent set of specifications for incoming phosphoramidites is essential. This includes not only chemical purity but also limits on water content and residual solvents, which can interfere with the critical coupling step and reduce synthesis efficiency. usp.org By implementing standardized testing protocols based on a combination of HPLC, NMR, and MS, laboratories can ensure the consistent high quality of R6G phosphoramidite and other phosphoramidites, leading to more reliable and successful high-throughput oligonucleotide synthesis. waters.comusp.org

Interactive Table 2: Key Quality Control Parameters for Phosphoramidites in High-Throughput Synthesis

Parameter Method(s) Rationale
Identity ¹H NMR, ³¹P NMR, LC-MSConfirms the correct chemical structure and molecular weight. usp.orgmagritek.com
Purity (Total) RP-HPLCQuantifies the main phosphoramidite component relative to all other detected impurities. usp.org
Phosphorus Purity ³¹P NMRSpecifically checks for oxidized P(V) impurities that are detrimental to synthesis efficiency. usp.org
Isomeric Purity HPLC, NMRRelevant for dye phosphoramidites like R6G to ensure consistent spectral properties. lumiprobe.com
Water Content Karl Fischer TitrationWater reacts with phosphoramidites, leading to hydrolysis and reduced coupling efficiency. usp.org
Residual Solvents Gas Chromatography (GC)Solvents from the manufacturing process can interfere with synthesis reactions. usp.org

Q & A

Q. What is the primary role of R6G phosphoramidite, 6-isomer in oligonucleotide synthesis?

this compound is used to introduce the rhodamine 6G (R6G) fluorophore at specific positions (e.g., 5'-terminus or internal sites) during solid-phase oligonucleotide synthesis. The phosphoramidite chemistry enables covalent attachment via automated DNA synthesizers, with the 6-isomer ensuring regiospecific labeling. Post-synthesis, deprotection with primary amines (e.g., ammonium hydroxide) releases the R6G-labeled oligonucleotide .

Q. How should researchers assess the purity and isomer specificity of R6G phosphoramidite before use?

  • Purity : Analyze via reverse-phase HPLC or ³¹P NMR to confirm >95% chemical purity .
  • Isomeric specificity : Use mass spectrometry (MS) or high-resolution NMR to distinguish the 6-isomer from other positional isomers (e.g., 5-isomer). Commercial batches often report isomeric purity >97% .

Q. What are the optimal storage conditions to maintain R6G phosphoramidite stability?

Store desiccated at ≤ -20°C under inert gas (argon/nitrogen). Avoid light exposure to prevent photodegradation. Reconstituted solutions in anhydrous acetonitrile should be used immediately or aliquoted and frozen at -80°C for short-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence quantum yield between R6G-labeled oligonucleotides and free R6G dye?

Discrepancies often arise from steric hindrance or microenvironment effects. To address this:

  • Compare emission spectra of labeled oligonucleotides and free R6G in identical buffers (e.g., pH 7.4 PBS).
  • Use time-resolved fluorescence to assess quenching mechanisms (e.g., Förster resonance energy transfer or collisional quenching) .
  • Reference: Free R6G has λem at 542 nm; labeled oligonucleotides may show shifts due to conjugation .

Q. What experimental strategies optimize the synthesis of dual-labeled probes using R6G phosphoramidite and other dyes (e.g., TAMRA)?

  • Stepwise coupling : Use orthogonal protecting groups (e.g., TCA-labile for R6G and UV-labile for TAMRA) to avoid cross-reactivity.
  • Purification : Employ PAGE or HPLC to isolate probes with correct stoichiometry.
  • Validation : Confirm labeling efficiency via absorbance ratios (A260 nm/A526 nm for R6G) .

Q. How does surface-enhanced Raman scattering (SERS) leverage R6G-labeled oligonucleotides for single-molecule detection?

R6G’s high Raman cross-section (~10⁻¹⁶ cm²/molecule) allows single-molecule detection when adsorbed on plasmonic nanoparticles (e.g., Ag colloids). Key steps:

  • Functionalize nanoparticles with thiol-modified oligonucleotides complementary to the R6G-labeled probe.
  • Monitor SERS signals at 613 cm⁻¹ (C-C-C ring in-plane bend) and 1360 cm⁻¹ (xanthene stretching) for quantification .

Q. What methodological challenges arise when comparing CuAAC post-synthetic labeling with direct phosphoramidite-based R6G incorporation?

  • CuAAC : Requires an azide-modified oligonucleotide and R6G-alkyne. While flexible, copper catalysts may degrade RNA or introduce toxicity.
  • Phosphoramidite : Ensures higher coupling efficiency (>98%) but limits labeling to synthesis-compatible positions.
  • Resolution : Use qPCR or gel electrophoresis to compare probe activity; phosphoramidite-based probes often show superior batch-to-batch consistency .

Data Contradiction Analysis

Q. How to address conflicting reports on R6G photostability in long-term imaging studies?

Contradictions may stem from differing experimental conditions:

  • Oxygen scavengers : Include β-mercaptoethanol (1% v/v) to reduce photobleaching.
  • Mounting media : Use antifade reagents (e.g., ProLong Diamond) for fixed-cell imaging.
  • Control : Compare with alternative dyes (e.g., Cy3) under identical illumination settings .

Q. Why do some studies report reduced hybridization efficiency for R6G-labeled probes?

Steric effects from the bulky R6G moiety can impede probe-target binding. Mitigation strategies:

  • Introduce a C6 spacer between the oligonucleotide and R6G.
  • Position the label at the 5'-end rather than internally.
  • Validate using melting curve analysis (Tm shifts ≤ 2°C are acceptable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.